molecular formula C7H8BBrO2 B1271537 2-Bromomethylphenylboronic acid CAS No. 91983-14-1

2-Bromomethylphenylboronic acid

Cat. No. B1271537
CAS RN: 91983-14-1
M. Wt: 214.85 g/mol
InChI Key: MYVJCOQGXCONPE-UHFFFAOYSA-N
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Description

2-Bromomethylphenylboronic acid is a compound that is part of the phenylboronic acid family, which are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of a bromomethyl group in the ortho position relative to the boronic acid group makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related bromophenylboronic acid derivatives has been explored through various methods. For instance, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluorobenzonitrile by a Grignard reaction, followed by protection of the carbonyl group, another Grignard reaction, and finally substitution by a borono group, with an overall yield of 54% . Additionally, 2-bromo-3-fluorobenzonitrile was synthesized via a NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of halodeboronation of aryl boronic acids10.

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, with the potential for tautomeric equilibria as seen in functionalized 2-formylphenylboronic acids, which can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles . The solid-state molecular structures can vary from planar open forms to twisted conformers or cyclic oxaborole derivatives, depending on the substituents present.

Chemical Reactions Analysis

2-Bromophenylboronic acids are key intermediates in various chemical reactions. They can undergo Rh-catalyzed carbonylative cyclization with alkynes to yield indenones , participate in palladium-catalyzed tandem reactions with β-(2-bromophenyl)-α,β-unsaturated carbonyl compounds to synthesize benzo[c]chromenes , and engage in formal [2 + 2 + 2] cycloadditions with 1,6-enynes to construct multi-substituted dihydronaphthalene scaffolds . These reactions highlight the versatility of bromophenylboronic acids in synthesizing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents attached to the phenyl ring. For example, the presence of electron-donating groups can enhance yields in Suzuki-coupling reactions , while the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a crucial role in catalyzing dehydrative condensation reactions . The reactivity of these compounds can be further manipulated through the use of catalysts, such as silver nanoparticles doped TiO2 , Rh(I) complexes , and palladium catalysts , which can significantly affect the outcome of the reactions they are involved in.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

2-Bromomethylphenylboronic acid and related compounds are primarily used in organic synthesis. For example, a study by Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile using a bromodeboronation method involving aryl boronic acids, including derivatives of this compound (Szumigala, Devine, Gauthier, & Volante, 2004). Another research by Ikram et al. (2015) utilized a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids to synthesize thiophene derivatives, highlighting the versatility of these compounds in organic chemistry (Ikram et al., 2015).

Biomedical Applications

In the field of biomedical research, phenylboronic acid derivatives show potential. For example, Khalil et al. (2017) evaluated the cytogenotoxic effects of a novel phenylboronic acid derivative, 2-(bromoacetamido) phenylboronic acid, using the Allium cepa chromosome aberrations assay (Khalil, Salman, & Al-Qaoud, 2017). Also, Peng et al. (2010) demonstrated the use of phenylboronic acid-modified polyethyleneimine, prepared with 4-(bromomethyl)phenylboronic acid, in enhancing gene delivery efficiency (Peng, Chen, Zhong, & Zhuo, 2010).

Molecular Structure and Design

In terms of molecular structure and design, Da̧browski et al. (2007) studied an ortho-lithiated derivative of protected phenylboronic acid, providing insight into the synthesis of ortho-functionalized arylboronic acids and certain oxaboroles (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).

Environmental and Sensor Applications

Ayyub et al. (2011) investigated the use of functionalized photonic block copolymer films, chemically functionalized with 2-(bromomethyl)phenylboronic acid, for detecting glucose, demonstrating an application in chemical sensing and environmental monitoring (Ayyub, Sekowski, Yang, Zhang, Briber, & Kofinas, 2011).

Safety and Hazards

2-Bromomethylphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Bromomethylphenylboronic acid is a versatile reagent used in organic synthesis. Its primary targets are various organic compounds with which it can form bonds, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound acts as a boron reagent. It undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This reaction is facilitated by a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The primary biochemical pathway involving this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a key method for forming carbon-carbon bonds, an essential process in organic synthesis . The products of these reactions are often used in various fields, including medicinal chemistry, materials science, and agrochemicals .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can be used to synthesize boronic acid-functionalized benzyl viologen, which can act as a chemosensor to sense glucose in aqueous water . It can also be used in the synthesis of isoquinoline derivatives .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The reaction is typically performed in a polar solvent, such as water or an alcohol . The temperature and pH can also impact the reaction’s efficiency . Furthermore, this compound should be stored at a temperature of 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-Bromomethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of boron-carbon bonds. This compound interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with glucose, where this compound acts as a chemosensor to detect glucose levels in aqueous solutions . Additionally, it is involved in the synthesis of isoquinoline derivatives and boronated triaryl and tetraaryl phosphonium salts, which are used in cytotoxicity studies . The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and diols or other nucleophilic groups present in biomolecules.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in glucose metabolism, thereby impacting cellular energy production and metabolic flux . Furthermore, this compound has been used in studies to detect hydrogen peroxide, indicating its role in oxidative stress responses and cellular redox regulation . These effects highlight the compound’s potential in studying cellular responses to metabolic and oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it has been used to study the cleavage of carbon-boron bonds in phenylboronate-pendant cyclen, which provides insights into enzyme catalysis and substrate specificity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at temperatures between 2-8°C . Prolonged exposure to light or air can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and metabolic processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological functions . These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to boron metabolism. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of boron-containing compounds . Additionally, it can affect metabolic flux by modulating the activity of key enzymes in glucose and oxidative metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The transport and distribution of this compound are crucial for its efficacy in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it interacts with target biomolecules . These localization patterns are essential for understanding the compound’s activity and function within different cellular contexts.

properties

IUPAC Name

[2-(bromomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVJCOQGXCONPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378330
Record name 2-Bromomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91983-14-1
Record name 2-Bromomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)benzeneboronic acid
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Synthesis routes and methods

Procedure details

A suspension of 2-methylphenylboronic acid (10.65 g), N-bromosuccinimide (NBS, 16.86 g) and 2,2′-azobisisobutyronitrile (AIBN, 1.708 g) in carbon tetrachloride (1000 mL) was heated in an oil bath at 82° C. to reflux for 2 hours under anhydrous condition. Cooled the reaction mixture to room temperature and filtered off the solid. Extracted the filtrate with water (2×200 mL). The organic layer was separated, dried over MgSO4 and concentrated in vacuo to dryness. Redissolved the solid in methanol (100 mL) and added ethyl acetate (1000 mL) to it. The resultant precipitate was collected, washed with ethyl acetate (2×50 mL) and dried in the air. The filtrate was concentrated to a small volume and a second crop of solid was also collected. The combined solid was dried in an oven under high vacuum at 50° C. overnight. There was obtained 6.48 g (39%) of product.
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
16.86 g
Type
reactant
Reaction Step One
Quantity
1.708 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
39%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Bromomethylphenylboronic acid facilitate the creation of responsive polymer films?

A1: this compound plays a crucial role in creating polymer films that exhibit color changes in response to specific analytes. [] This is achieved through its ability to react with other molecules, enabling the functionalization of polymers. For instance, in the study by [], the this compound was incorporated into polystyrene-b-poly(2vinyl pyridine) (PS-b-P2VP) block copolymers. This functionalization allowed the polymer films to bind with glucose, triggering a visible color change from green to orange. This demonstrates the potential of using this compound in developing sensor materials for various applications.

Q2: Beyond glucose detection, what other applications are possible with this compound functionalized polymers?

A2: The versatility of this compound extends beyond glucose detection. The research by [] highlights its potential in creating responsive polymer films for detecting other analytes. By functionalizing the PS-b-P2VP copolymer with bromoethylamine instead of this compound, researchers were able to immobilize Ovalbumin antibodies on the polymer film. These modified films exhibited a color change specifically in the presence of Ovalbumin protein. This example illustrates the adaptability of this compound in tailoring polymer films for detecting a variety of target molecules by modifying the functional group attached to the polymer.

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